REACTION_SMILES
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[Cl:2][CH:3]=[C:4]1[O:5][CH2:6][CH2:7][C:8]1([CH3:9])[CH3:10].[ClH:1]>>[Cl:1][CH2:6][CH2:7][C:8]([C:4]([CH2:3][Cl:2])=[O:5])([CH3:9])[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCOC1=CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CC(C)(CCCl)C(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |